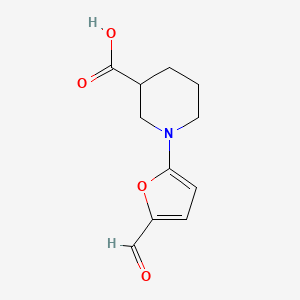
1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the IUPAC name 1- (5-formyl-2-furyl)-3-piperidinecarboxylic acid . It has a molecular weight of 223.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4/c13-7-9-3-4-10 (16-9)12-5-1-2-8 (6-12)11 (14)15/h3-4,7-8H,1-2,5-6H2, (H,14,15) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 223.23 .
Wissenschaftliche Forschungsanwendungen
Enzyme-Catalyzed Synthesis
Furan carboxylic acids, including 5-formyl-2-furancarboxylic acid (FFCA), are emerging as valuable biobased building blocks in the pharmaceutical and polymer industries due to their sustainable synthesis routes. An innovative one-pot enzyme cascade, involving galactose oxidase (GOase) and alcohol dehydrogenases (ADHs), demonstrates the controlled synthesis of FFCA from 5-hydroxymethylfurfural (HMF). This process features an internal recycling of the byproduct H2O2, highlighting a green chemistry approach with over 95% yield, showcasing its potential in pharmaceutical synthesis applications (Hao‐Yu Jia, M. Zong, G. Zheng, & Ning Li, 2019).
High-Temperature Chemistry for C-C Bond Scission
The interaction of formic acid with pyridine and piperidine demonstrates a unique chemical behavior acting as a formylating, methylating, and reducing agent. This study uncovers the specific C-C bond scission of the pyridine ring, leading to the creation of various piperidine derivatives, including 1-methyl-, 1-ethyl-, 1-propyl-, and 1-pentyl-piperidines. Such reactions facilitate a deeper understanding of the chemical transformations applicable in synthesizing novel piperidine-based compounds for pharmaceutical research (A. R. Katrizky et al., 1996).
Antimicrobial Activity of Pyridine Derivatives
Research into the antimicrobial activity of new pyridine derivatives, including those synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, reveals variable and modest activity against bacteria and fungi. This opens pathways for the development of novel antimicrobial agents leveraging the structural framework of piperidine-3-carboxylic acid derivatives (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Lewis Basic Catalysis
The utilization of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines represents a significant advancement in catalysis. This research highlights the potential of piperidine derivatives in facilitating high-yield and enantioselective chemical reactions, crucial for the synthesis of chiral pharmaceuticals (Zhouyu Wang et al., 2006).
Matrix Metalloproteinase Inhibitors
A novel series of carboxylic acids containing a substituted piperidine framework demonstrates unprecedented low nanomolar potency as inhibitors of selected matrix metalloproteinases (MMPs). These findings suggest a promising route for the development of new therapeutic agents targeting diseases associated with MMP activity, underlining the therapeutic potential of piperidine carboxylic acid derivatives in medical research (S. Pikul et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(5-formylfuran-2-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-7-9-3-4-10(16-9)12-5-1-2-8(6-12)11(14)15/h3-4,7-8H,1-2,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBRIWPGEGSGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(O2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



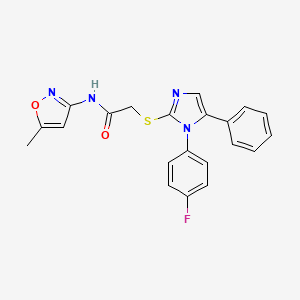

![2-Chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2736542.png)
triazin-4-one](/img/structure/B2736543.png)
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2736545.png)
![(2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid](/img/structure/B2736549.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2736550.png)
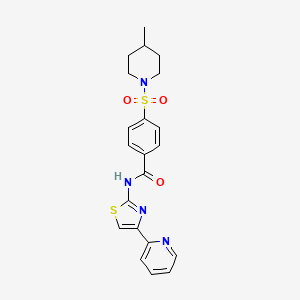
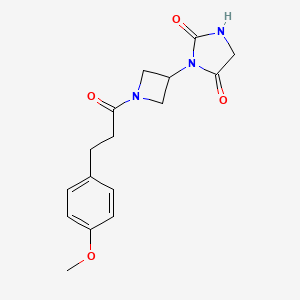
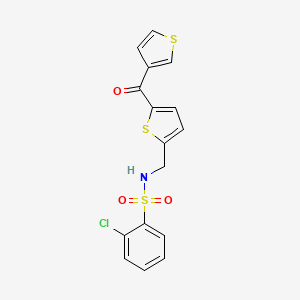

![1-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2736557.png)